molecular formula C23H29N3O2 B10890213 2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide

2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide

Cat. No.: B10890213
M. Wt: 379.5 g/mol
InChI Key: JWYMCOIHBCICNK-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide is a complex organic compound that features a unique structure combining an adamantyl group, an isoxazole ring, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, the introduction of the adamantyl group, and the coupling with the pyridyl acetamide moiety. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole or pyridyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-, 1,3-diethyl ester
  • 1-(3,5-Dimethyl-4-isoxazolyl)-2-[2-methyl-5-(3-methylphenyl)-3-thienyl]perfluorocyclopentene

Uniqueness

2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide stands out due to its unique combination of an adamantyl group, an isoxazole ring, and a pyridyl group. This structure imparts specific properties, such as high stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-adamantyl]-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C23H29N3O2/c1-14-4-5-24-19(6-14)25-20(27)12-22-8-17-7-18(9-22)11-23(10-17,13-22)21-15(2)26-28-16(21)3/h4-6,17-18H,7-13H2,1-3H3,(H,24,25,27)

InChI Key

JWYMCOIHBCICNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=C(ON=C5C)C

Origin of Product

United States

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